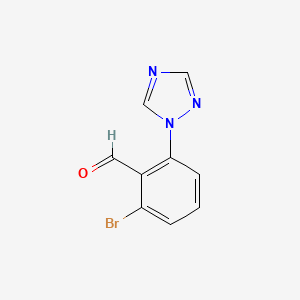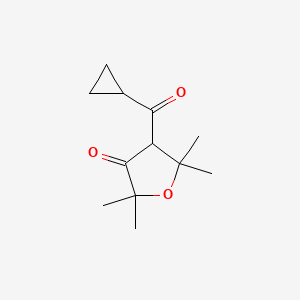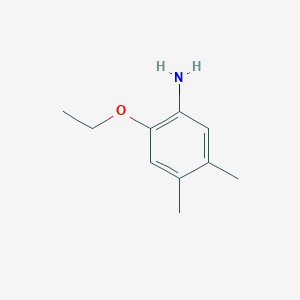
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is an organic compound that features a bromine atom and a triazole ring attached to a benzaldehyde moiety
Méthodes De Préparation
The synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 1H-1,2,4-triazole.
Reaction Conditions: The triazole ring is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-bromobenzaldehyde with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde undergoes various chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions include 2-bromo-6-(1H-1,2,4-triazol-1-yl)benzoic acid, 2-bromo-6-(1H-1,2,4-triazol-1-yl)benzyl alcohol, and various substituted derivatives.
Applications De Recherche Scientifique
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde can be compared with other similar compounds:
Propriétés
Formule moléculaire |
C9H6BrN3O |
|---|---|
Poids moléculaire |
252.07 g/mol |
Nom IUPAC |
2-bromo-6-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-8-2-1-3-9(7(8)4-14)13-6-11-5-12-13/h1-6H |
Clé InChI |
QWLWYAZMHJCGHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C=O)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15275100.png)





![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)

![2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15275185.png)
![2-[4-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B15275191.png)




